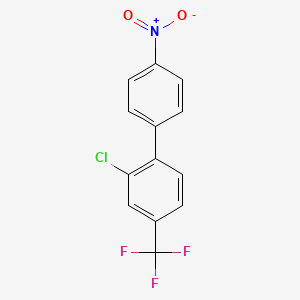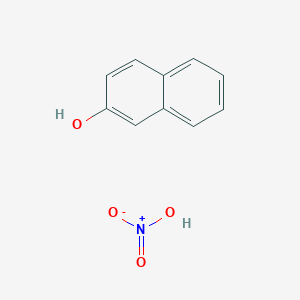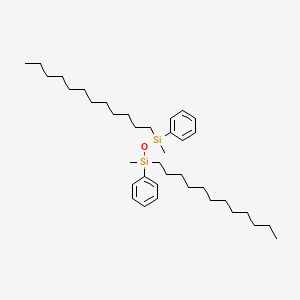
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one is a heterocyclic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a phosphorus atom within its indole-like structure, which imparts unique chemical properties and reactivity
Métodos De Preparación
The synthesis of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for the synthesis of phosphindoles . This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Análisis De Reacciones Químicas
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The phosphorus atom within the structure can participate in unique reactivity patterns, making the compound versatile in organic synthesis.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can undergo substitution reactions at the phosphorus atom or the indole ring. Reagents such as halogens, alkylating agents, and nucleophiles are often employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the materials science industry, the compound can be used to develop new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one involves its interaction with molecular targets and pathways. The phosphorus atom within the structure can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the indole ring can interact with proteins and enzymes, modulating their activity.
The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action. For example, oxidation and reduction reactions can alter its electronic properties, affecting its interactions with biological molecules.
Comparación Con Compuestos Similares
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be compared with other similar compounds, such as indole derivatives and phosphine oxides. While indole derivatives share a similar core structure, the presence of the phosphorus atom in this compound imparts unique reactivity and properties.
Indole Derivatives: These compounds are widely studied for their biological activity and synthetic utility. they lack the unique reactivity associated with the phosphorus atom.
Phosphine Oxides: These compounds contain a phosphorus-oxygen bond and are known for their stability and reactivity. They share some similarities with this compound but differ in their overall structure and properties.
Propiedades
Número CAS |
91877-29-1 |
|---|---|
Fórmula molecular |
C9H11OP |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydrophosphindole 1-oxide |
InChI |
InChI=1S/C9H11OP/c1-11(10)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |
Clave InChI |
KMSJKCSIJYHJTJ-UHFFFAOYSA-N |
SMILES canónico |
CP1(=O)CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


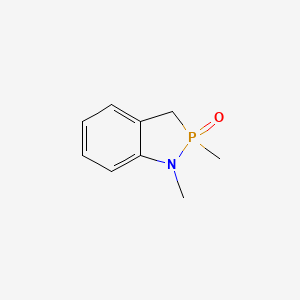

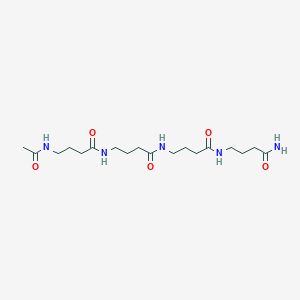

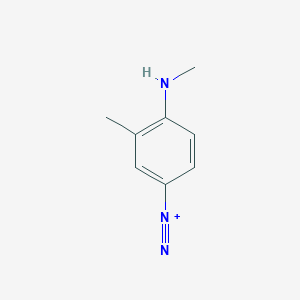
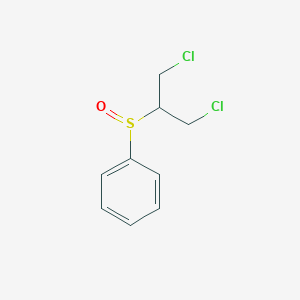
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

